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Abstract

FHT-1204, now known as xelafaslatide (formerly ONL1204), is a first-in-class small peptide
inhibitor of the Fas receptor, a key regulator of apoptosis and inflammation. This technical
guide provides a comprehensive overview of the preclinical and clinical research conducted to
evaluate the therapeutic potential of xelafaslatide, with a primary focus on its neuroprotective
effects in retinal diseases. The information presented herein is intended to inform researchers,
scientists, and drug development professionals about the mechanism of action,
pharmacokinetics, and clinical efficacy of this promising therapeutic candidate. All quantitative
data is summarized in structured tables, and detailed experimental protocols for key studies are
provided. Signaling pathways and experimental workflows are illustrated using diagrams
generated with Graphviz (DOT language).

Introduction

Retinal degenerative diseases, such as age-related macular degeneration (AMD) and inherited
retinal degenerations (IRDs), are leading causes of irreversible vision loss. A key pathological
feature of these conditions is the progressive death of retinal cells, including photoreceptors
and retinal pigment epithelium (RPE) cells. The Fas receptor (also known as CD95 or APO-1),
a member of the tumor necrosis factor receptor superfamily, plays a critical role in initiating the
extrinsic apoptosis pathway and modulating inflammatory responses. Activation of the Fas
receptor by its ligand (FasL) triggers a signaling cascade that leads to programmed cell death.
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Xelafaslatide is a synthetic peptide designed to inhibit the activation of the Fas receptor,
thereby preventing downstream apoptotic and inflammatory signaling.

Mechanism of Action: Inhibition of the Fas Signaling
Pathway

Xelafaslatide exerts its therapeutic effect by directly inhibiting the Fas receptor, thereby
blocking the initiation of the Fas-mediated apoptotic and inflammatory cascades.

The Fas Signaling Pathway

The Fas signaling pathway is a well-characterized route to apoptosis. The binding of FasL to
the Fas receptor on the cell surface induces receptor trimerization. This conformational change
leads to the recruitment of the adaptor protein Fas-associated death domain (FADD) to the
intracellular death domain of the Fas receptor. FADD, in turn, recruits pro-caspase-8 to form the
death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 molecules are
brought into close proximity, leading to their auto-catalytic activation. Activated caspase-8 then
initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis.
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Figure 1: Xelafaslatide's Inhibition of the Fas Signaling Pathway

Preclinical Research
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An extensive preclinical research program has been conducted to evaluate the
pharmacokinetics and efficacy of xelafaslatide in various animal models of retinal degeneration.

Pharmacokinetics

Ocular pharmacokinetic studies were performed in rabbits and minipigs to determine the
distribution and half-life of xelafaslatide in ocular tissues following a single intravitreal injection.

o Animal Models: Dutch-belted rabbits and Géttingen minipigs.
» Administration: Single intravitreal (IVT) injection of xelafaslatide at various doses.

o Sample Collection: Ocular tissues (vitreous humor, retina, and RPE/choroid) were collected
at multiple time points post-injection.

¢ Analysis: The concentration of xelafaslatide in the collected tissues was quantified using a
validated analytical method.

Table 1: Average Concentration of Xelafaslatide (ONL1204) in Ocular Tissues of Dutch-Belted
Rabbits Following a Single Intravitreal Injection[1]
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Tissue Day 10 uglEye 50 pgl/Eye 100 pg/Eye
Vitreous Humor 29+0.6 15.1+£3.0 31.0+£6.2
(Hg)

28 15+04 8021 16.8+4.0

56 0.8+0.2 43+1.2 9.1+25

83 04+0.1 22+0.7 47+x14

Retina (ng/g) 1 10.5+3.1 55.2 + 15.4 115.0 + 32.1
28 55+1.8 29.1 +8.8 61.7 +19.8

56 2910 156+5.1 33.3+11.4

83 1.5+05 82+29 176+ 6.4

RPE/Chorold 1 451+ 12.6 237.0 £ 66.2 495.0 + 138.1
(ng/g)

28 23.7+£7.2 125.0 £ 39.8 266.0 £ 85.1

56 12.7+4.1 67.2+22.9 143.0£51.5

83 6.7+2.3 354 +13.1 75.2 + 28.6

Table 2: Average Concentration of Xelafaslatide (ONL1204) in Ocular Tissues of Géttingen

Minipigs Following a Single Intravitreal Injection[1]
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Tissue Day 200 pgl/Eye 300 pgl/Eye
Vitreous Humor (ug) 6 116.0+12.7 166.0 + 34.0
28 132.0+ 245 180.0+54.1

88 74.9 + 20.6 108.0 £ 25.5

Retina (ng/g) 6 17.8+27.3 7.20 £ 6.37
28 2.05 23.8+16.4

88

RPE/Choroid (ng/g) 6 189.0 + 160.0 101.0+91.4
28 66.5 + 87.8 82.4+34.5

88 38.2+21.7 29.8

LLOQ = Lower Limit of Quantification

The results demonstrate that xelafaslatide has a prolonged residence time in ocular tissues,
with a vitreous humor half-life of over 100 days in both rabbits and minipigs.[1] This favorable
pharmacokinetic profile supports the potential for infrequent dosing in a clinical setting.

Efficacy in Animal Models of Inherited Retinal
Degeneration

The neuroprotective effects of xelafaslatide were evaluated in two well-established mouse
models of inherited retinal degeneration: the rd10 mouse (a model for retinitis pigmentosa) and
the P23H mouse (a model for autosomal dominant retinitis pigmentosa).

e Animal Models: rd10 and P23H mice.

» Administration: A single intravitreal injection of xelafaslatide was given to one eye of rd10
mice at postnatal day 14 (P14). P23H mice received two intravitreal injections, one at P14
and another at 2 months of age. The contralateral eyes were injected with a vehicle solution
and served as controls.
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» Efficacy Endpoints:

(¢]

TUNEL Staining: To quantify apoptotic photoreceptor cells.

o Optical Coherence Tomography (OCT): To measure the thickness of the photoreceptor
layer.

o Electroretinography (ERG): To assess retinal function.
o Immunohistochemistry (IHC): To evaluate the expression of rhodopsin and cone-opsin.

o Caspase-8 Activity Assay: To measure the activation of a key downstream effector of the
Fas pathway.

Table 3: Summary of Xelafaslatide's Efficacy in rd10 and P23H Mouse Models[2]

Parameter rd10 Mice P23H Mice
TUNEL-positive

Decreased Decreased
Photoreceptors
Photoreceptor Layer Thickness

Preserved Preserved
(OCT)
Rhodopsin and Cone-opsin

, Increased Increased

Expression (IHC)
Scotopic and Photopic ERG

Increased Increased
Responses
Caspase-8 Activity Decreased Not Reported

Treatment with xelafaslatide resulted in a significant reduction in photoreceptor apoptosis,
preservation of the photoreceptor layer thickness, and improved retinal function in both the
rd10 and P23H mouse models.[2] These findings provide strong preclinical evidence for the
neuroprotective potential of xelafaslatide in inherited retinal degenerations.
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Figure 2: Workflow for Preclinical Evaluation of Xelafaslatide

Clinical Development

Based on the promising preclinical data, xelafaslatide has advanced into clinical development
for several retinal diseases, including geographic atrophy (GA) associated with AMD and
rhegmatogenous retinal detachment (RRD).

Phase 1b Study in Geographic Atrophy (NCT04744662)

A Phase 1b multicenter, randomized, controlled, multi-dose study was conducted to evaluate
the safety and tolerability of xelafaslatide in patients with GA associated with AMD.[3][4]

¢ Study Design: The study consisted of two components. Component 1 was a single-injection,
open-label, dose-escalation phase. Component 2 was a multi-dose, randomized, controlled
phase where patients were randomized to receive either a low dose (50 pg) or a high dose
(200 pg) of xelafaslatide, or a sham injection.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b10830120?utm_src=pdf-body-img
https://onltherapeutics.com/clinical-trials/
https://www.ophthalmologytimes.com/view/onl-therapeutics-randomizes-first-patient-in-phase-2-galaxy-trial-evaluating-xelafaslatide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Dosing Regimen: In Component 2, patients received two intravitreal injections 12 weeks
apart.

e Primary Endpoint: Safety and tolerability of xelafaslatide.
e Secondary Endpoints: Change in the area of GA lesion growth.
e Inclusion Criteria (Abbreviated):
o Diagnosis of GA secondary to AMD.
e Exclusion Criteria (Abbreviated):
o History of or active choroidal neovascularization in the study eye.

Table 4: Efficacy of Xelafaslatide in the Phase 1b Geographic Atrophy Study[4]

Reduction in GA

Number of . .
Treatment Group o Follow-up Duration Lesion Growth
Injections
Rate
Component 1 (Open- 42% (compared to
1 6 months
Label) fellow untreated eye)
Component 2 Up to 50% (high dose
, 2 (12 weeks apart) 6 months
(Randomized) vs. sham)

The Phase 1b study demonstrated that xelafaslatide was generally safe and well-tolerated.
Encouraging efficacy signals were observed, with a reduction in the rate of GA lesion growth in
treated eyes compared to both fellow untreated eyes and sham-treated eyes.[3][4]

Phase 2 Study in Rhegmatogenous Retinal Detachment
(NCT05730218)

A Phase 2 randomized, controlled study was conducted to evaluate the safety and efficacy of a
single intravitreal injection of xelafaslatide as an adjunct to standard-of-care surgical repair in
subjects with macula-off RRD.[3][5]
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o Study Design: A randomized, controlled study with three arms: two treatment groups
receiving different doses of xelafaslatide and a sham group.

» Dosing Regimen: A single intravitreal injection of xelafaslatide or sham was administered at
randomization.

» Primary Endpoint: To evaluate the safety and efficacy of xelafaslatide.
e Inclusion Criteria (Abbreviated):

o Diagnosis of macula-off rhegmatogenous retinal detachment.
o Exclusion Criteria (Abbreviated):

o Previous retinal detachment in the study eye.

While the study did not meet its primary endpoint, a potential neuroprotective effect was
observed in patients at the highest risk for vision loss.[3]

Ongoing Phase 2 Study in Geographic Atrophy
(GALAXY Trial - NCT06659445)

A global Phase 2 clinical trial, GALAXY, is currently underway to further evaluate the efficacy
and safety of xelafaslatide in patients with GA associated with dry AMD.[4][6][7]

o Study Design: A multicenter, randomized, double-masked, sham-controlled study.

o Treatment Arms: Three experimental arms, including two dose levels of xelafaslatide and two
treatment frequencies (every 12 weeks or every 24 weeks).

e Primary Endpoint: Rate of growth of the GA lesion area as assessed by fundus
autofluorescence (FAF) at 48 weeks.
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Figure 3: Logical Progression of Xelafaslatide's Clinical Development

Conclusion

Xelafaslatide (FHT-1204) is a novel, first-in-class Fas inhibitor with a compelling preclinical and
clinical profile. Its mechanism of action, targeting a key pathway in retinal cell death and
inflammation, offers a promising therapeutic approach for a range of retinal diseases. The
favorable pharmacokinetic profile, demonstrating prolonged ocular residence, suggests the
potential for infrequent intravitreal administration. Preclinical studies in animal models of
inherited retinal degeneration have shown significant neuroprotective effects. Early clinical data
from studies in geographic atrophy have provided encouraging signals of efficacy in slowing
lesion progression. The ongoing Phase 2 GALAXY trial will provide more definitive evidence of
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its therapeutic potential in this indication. The research to date supports the continued
development of xelafaslatide as a potential new treatment to preserve vision in patients with
retinal degenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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